molecular formula C9H11ClO3S B13488376 2-(O-tolyloxy)ethane-1-sulfonyl chloride

2-(O-tolyloxy)ethane-1-sulfonyl chloride

Cat. No.: B13488376
M. Wt: 234.70 g/mol
InChI Key: RFWIETRWWZJBKJ-UHFFFAOYSA-N
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Description

2-(O-tolyloxy)ethane-1-sulfonyl chloride is an organic compound with the chemical formula C9H11ClO3S. It is a white crystalline solid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various drugs and pesticides .

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

2-(2-methylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-8-4-2-3-5-9(8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3

InChI Key

RFWIETRWWZJBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

2-(O-tolyloxy)ethane-1-sulfonyl chloride can be synthesized by reacting 2-(O-tolyloxy)ethane-1-ol with sulfuryl chloride. The specific procedure involves adding 2-(O-tolyloxy)ethane-1-ol and triethylamine together, then gradually adding sulfuryl chloride and allowing the reaction to proceed at low temperature for several hours. After the reaction, the product is filtered, washed, and dried to obtain the pure compound .

Chemical Reactions Analysis

2-(O-tolyloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfides.

Common reagents used in these reactions include sulfuryl chloride for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfides .

Scientific Research Applications

2-(O-tolyloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(O-tolyloxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The compound reacts with nucleophiles, leading to the formation of sulfonamide bonds. This reaction is facilitated by the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

2-(O-tolyloxy)ethane-1-sulfonyl chloride can be compared with other similar compounds such as tosyl chloride and mesyl chloride. These compounds also contain sulfonyl chloride groups and are used in similar types of reactions. 2-(O-tolyloxy)ethane-1-sulfonyl chloride is unique due to the presence of the O-tolyloxy group, which can influence its reactivity and the types of products formed in reactions .

Similar compounds include:

Biological Activity

2-(O-tolyloxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and implications for therapeutic applications.

Synthesis

The synthesis of 2-(O-tolyloxy)ethane-1-sulfonyl chloride typically involves the reaction of tolyl alcohol with ethanesulfonyl chloride, often in the presence of a base such as sodium carbonate. This method allows for the efficient formation of the sulfonyl chloride functional group while maintaining the integrity of the aromatic system.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of sulfonamide derivatives, including those related to 2-(O-tolyloxy)ethane-1-sulfonyl chloride. For instance, compounds with similar structures demonstrated significant antiproliferative activity against various cancer cell lines, including MOLT-3 (human lymphoblastic leukemia) and HepG2 (human hepatocellular carcinoma) cells. The IC50 values for these compounds were often below 10 μg/mL, indicating potent activity .

CompoundCell LineIC50 (μg/mL)
2-(O-tolyloxy)ethane-1-sulfonyl chlorideMOLT-3<10
Related sulfonamide derivativesHepG2<10

The mechanism by which 2-(O-tolyloxy)ethane-1-sulfonyl chloride exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies suggest that sulfonyl chlorides can act as electrophiles, forming covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to cellular dysfunction and death .

Case Studies

A notable case study involved a series of synthesized sulfonamide derivatives evaluated for their anticancer properties. Among these, specific derivatives exhibited enhanced activity compared to standard chemotherapeutics like etoposide. The phenolic groups in these compounds were identified as critical for their antiproliferative effects, suggesting a structure-activity relationship that could guide future drug design .

Comparative Analysis

In a comparative analysis of various sulfonamide compounds, it was found that those containing electron-donating groups on the aromatic ring displayed increased cytotoxicity. This highlights the importance of substituent effects in optimizing the biological activity of sulfonamide derivatives.

Toxicological Considerations

While exploring the therapeutic potential, it is crucial to consider the toxicological profile of 2-(O-tolyloxy)ethane-1-sulfonyl chloride. Exposure to sulfonyl chlorides can lead to irritation and potential damage to skin and mucous membranes. Long-term exposure may pose risks including carcinogenic effects, necessitating careful handling and evaluation during therapeutic use .

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